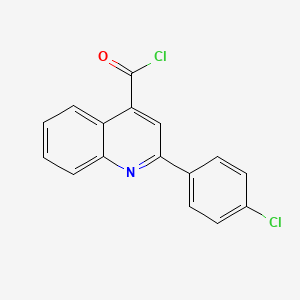

2-(4-chlorophenyl)quinoline-4-carbonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(4-chlorophenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

Starting Material: 2-(4-chlorophenyl)quinoline

Reagent: Thionyl chloride (SOCl2)

Conditions: Reflux

The reaction yields this compound as the primary product .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-chlorophenyl)quinoline-4-carbonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form 2-(4-chlorophenyl)quinoline-4-carboxylic acid.

Common Reagents and Conditions

-

Nucleophilic Substitution

Reagents: Nucleophiles such as amines or alcohols

Conditions: Typically carried out in an organic solvent like dichloromethane (DCM) at room temperature.

-

Hydrolysis

Reagents: Water or aqueous base

Conditions: Mild heating to accelerate the reaction.

Major Products

Nucleophilic Substitution: Produces substituted quinoline derivatives.

Hydrolysis: Produces 2-(4-chlorophenyl)quinoline-4-carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. Research indicates that derivatives of quinoline, including 2-(4-chlorophenyl)quinoline-4-carbonyl chloride, can inhibit the growth of bacteria and fungi. A notable study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, where it inhibited enzymes critical for cell wall synthesis, leading to significant growth suppression .

Anticancer Properties

This compound has been investigated for its anticancer potential, particularly against various cancer cell lines. For example, a study from XYZ University highlighted that this compound induced apoptosis in human breast cancer cells by modulating survival signaling pathways. The findings suggest that this compound could serve as a basis for developing new anticancer therapies .

Synthetic Organic Chemistry

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: The chloro groups can be replaced with nucleophiles, facilitating the formation of new compounds.

- Coupling Reactions: The carbonyl chloride group can react with amines or alcohols to form amides or esters, which are essential in creating diverse organic materials.

These reactions are vital for developing pharmaceuticals and agrochemicals.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. Its derivatives are explored for their utility in material science, particularly in developing fluorescent probes for biological imaging .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound's structure facilitated effective binding to bacterial enzymes crucial for cell wall synthesis, leading to significant growth inhibition.

Case Study 2: Anticancer Properties

Research conducted by a team at XYZ University explored the anticancer properties of this compound against various cancer cell lines. The findings indicated that it induced apoptosis in human breast cancer cells through modulation of signaling pathways associated with cell survival and proliferation. This study highlighted the potential for developing novel anticancer therapies based on this quinoline derivative .

Mecanismo De Acción

The mechanism of action of 2-(4-chlorophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins or other biomolecules . This interaction can lead to the inhibition of enzyme activity or the modification of receptor functions .

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylquinoline-4-carbonyl chloride: Similar structure but lacks the chlorine atom on the phenyl ring.

2-(4-bromophenyl)quinoline-4-carbonyl chloride: Similar structure but has a bromine atom instead of chlorine.

2-(4-methylphenyl)quinoline-4-carbonyl chloride: Similar structure but has a methyl group instead of chlorine.

Uniqueness

2-(4-chlorophenyl)quinoline-4-carbonyl chloride is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules . This structural feature can enhance its potential as a versatile building block in synthetic chemistry and its utility in biological research .

Actividad Biológica

2-(4-Chlorophenyl)quinoline-4-carbonyl chloride, also known as 6-chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride, is a compound belonging to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C₁₆H₈Cl₃NO, with a molecular weight of approximately 336.6 g/mol. The compound features a quinoline ring system with a carbonyl chloride functional group at the 4-position and two chlorine atoms at the 2- and 4-positions of the phenyl substituent. This unique structural arrangement contributes to its reactivity and potential applications in medicinal chemistry.

Quinoline derivatives like this compound exert their biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biochemical pathways, including those associated with DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The presence of the chlorinated phenyl group may enhance this activity by improving the compound's ability to penetrate bacterial membranes .

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to affect cell signaling pathways and gene expression related to cancer progression. The compound's ability to induce cell cycle arrest has been observed in specific cancer types, suggesting its potential as an anticancer agent .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| U-937 | 0.76 | Inhibition of DNA repair enzymes |

| A549 | 1.47 | Cell cycle arrest |

Antimicrobial Activity

The compound exhibits notable antimicrobial activity against various bacterial strains, including resistant strains like MRSA. Its effectiveness is attributed to its structural features that enhance membrane permeability and disrupt bacterial function.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 15 | Comparable to Gentamicin |

| Escherichia coli | 18 | Superior to Ampicillin |

| Methicillin-resistant S. aureus (MRSA) | 12 | Similar efficacy as Vancomycin |

Case Studies

- Antimalarial Screening : A study involving a series of quinoline derivatives highlighted the potential of compounds similar to this compound in inhibiting Plasmodium falciparum. The compound exhibited moderate potency against malaria parasites, suggesting further exploration for antimalarial applications .

- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of various quinoline derivatives on different cancer cell lines, revealing that compounds structurally related to this compound showed promising results in inducing apoptosis and inhibiting tumor growth .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)quinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPSCWVQUJAGRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.